molecular formula C10H10BrN3 B12081525 4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole

4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole

Cat. No.: B12081525
M. Wt: 252.11 g/mol
InChI Key: JTBQQBHMKJICHX-UHFFFAOYSA-N
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Description

4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromobenzyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole typically involves the reaction of 4-bromobenzyl bromide with 3-methyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl-substituted triazoles.

Scientific Research Applications

4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromobenzyl)-3-methyl-4H-1,2,4-triazole is unique due to the presence of both the bromobenzyl group and the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

4-[(4-bromophenyl)methyl]-3-methyl-1,2,4-triazole

InChI

InChI=1S/C10H10BrN3/c1-8-13-12-7-14(8)6-9-2-4-10(11)5-3-9/h2-5,7H,6H2,1H3

InChI Key

JTBQQBHMKJICHX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=CN1CC2=CC=C(C=C2)Br

Origin of Product

United States

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